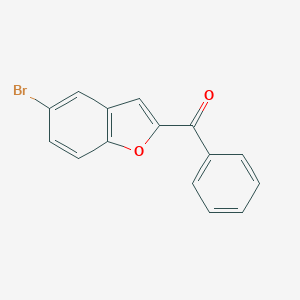

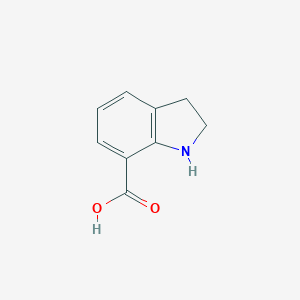

(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various benzofuran derivatives, including (5-bromo-1-benzofuran-2-yl)(phenyl)methanone, has been explored in several studies. One approach involved the reaction of 4-bromophenol with benzoyl chloride to synthesize (5-bromo-2-hydroxyphenyl)(phenyl)methanone, which was confirmed by X-ray crystal structure determination . Another study described the synthesis of benzofuran derivatives with antimicrobial activity, where a series of (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs were synthesized using condensation reactions . Additionally, photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones was used to obtain benzoaryl-5-yl(2-hydroxyphenyl)methanones, providing a novel procedure for the synthesis of α,α'-diaryl ketone derivatives .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined to be monoclinic with specific cell data . In another study, the X-ray crystallography of benzofuran derivatives revealed that the compounds crystallize in the monoclinic and triclinic crystal systems with Z-conformation .

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives has been explored through various reactions. For example, the solvolysis of benzyl 5-O-p-bromophenylsulphonyl-2,3-O-isopropylidene-β-D-ribofuranoside resulted in both direct solvolytic displacement and rearranged products due to benzyloxy-group participation . This indicates the potential for complex reaction pathways and the formation of diverse products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives have been studied, including their antimicrobial activity and cytotoxicity. The synthesized benzofuran analogs demonstrated in vitro antimicrobial potential against various bacterial and fungal strains, with some compounds exhibiting excellent potency . The antioxidant properties of derivatives were also evaluated, showing that synthesized bromophenols had effective antioxidant power . Additionally, thermal and optical properties, as well as theoretical calculations, were performed to understand the stability and electronic parameters of these compounds .

Applications De Recherche Scientifique

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These biological activities and potential applications have attracted the attention of chemical and pharmaceutical researchers worldwide . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

In terms of synthesis, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Orientations Futures

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone” and similar compounds could have potential applications in the development of new therapeutic agents .

Propriétés

IUPAC Name |

(5-bromo-1-benzofuran-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO2/c16-12-6-7-13-11(8-12)9-14(18-13)15(17)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWZTQBPGMBXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355451 | |

| Record name | (5-bromo-1-benzofuran-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone | |

CAS RN |

15482-69-6 | |

| Record name | (5-bromo-1-benzofuran-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-](/img/structure/B103624.png)

![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)

![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)

![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)

![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)